molecular formula C10H8N2O3 B1343993 methyl 5-formyl-1H-indazole-3-carboxylate CAS No. 1033772-29-0

methyl 5-formyl-1H-indazole-3-carboxylate

Cat. No.: B1343993
CAS No.: 1033772-29-0
M. Wt: 204.18 g/mol
InChI Key: DPHPQEMONGPIKA-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a formyl group at the 5-position and a carboxylate ester group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole core, followed by formylation and esterification reactions to introduce the formyl and carboxylate groups, respectively. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Methyl 5-carboxy-1H-indazole-3-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-1H-indazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 5-formyl-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:

    Methyl 5-nitro-1H-indazole-3-carboxylate: Contains a nitro group instead of a formyl group, which may result in different biological activities.

    Methyl 5-amino-1H-indazole-3-carboxylate: Contains an amino group, which can lead to different reactivity and applications.

    Methyl 5-hydroxy-1H-indazole-3-carboxylate: Contains a hydroxyl group, which can influence its solubility and biological interactions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 5-formyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPQEMONGPIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648071
Record name Methyl 5-formyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033772-29-0
Record name Methyl 5-formyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1H-indazole-3-carboxylic acid methyl ester (1 g, 3.92 mmol), HCOONa (400 mg, 5.88 mmol), and PdCl2(PPh3)2 (138 mg, 0.2 mmol) in DMF (10 mL) was put under vacuum, and charged with CO. This process was repeated three times, and the mixture was kept at 110° C. for 6 hr. The reaction mixture was cooled to rt, diluted with EtOAc and water, and extracted. The organic phase was dried and concentrated. Purification via flash chromatography afforded 5-formyl-1H-indazole-3-carboxylic acid methyl ester (430 mg, 54%).
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138 mg
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catalyst
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